molecular formula C15H7F5O2 B8682741 Pentafluorophenyl 4-vinylbenzoate CAS No. 864069-04-5

Pentafluorophenyl 4-vinylbenzoate

Cat. No. B8682741
M. Wt: 314.21 g/mol
InChI Key: QLSHRSPPXSAGTR-UHFFFAOYSA-N
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Patent
US07439005B2

Procedure details

In a mixture solvent of 500 mL of ethyl acetate and 150 mL of tetrahydrofuran were dissolved 50 g of 4-vinylbenzoic acid and 62.1 g of pentafluorophenol, and the solution was ice-cooled. To the solution was added 69.65 g of dicyclohexylcarbodiimide, and the mixture was stirred under ice-cooling for 1 hour and then at room temperature for 1 hour. Precipitated dicyclohexylurea was filtered off and the filtrate was concentrated under a reduced pressure. To the residue was added 150 mL of hexane, and precipitated dicyclohexylurea was filtered off. Then, the filtrate was concentrated under a reduced pressure to give 99 g of pentafluorophenyl 4-vinylbenzoate.
Quantity
69.65 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
62.1 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[CH:11]=[CH:10][C:6]([C:7]([OH:9])=[O:8])=[CH:5][CH:4]=1)=[CH2:2].[F:12][C:13]1[C:18](O)=[C:17]([F:20])[C:16]([F:21])=[C:15]([F:22])[C:14]=1[F:23].C1(N=C=NC2CCCCC2)CCCCC1>C(OCC)(=O)C.O1CCCC1>[CH:1]([C:3]1[CH:11]=[CH:10][C:6]([C:7]([O:9][C:18]2[C:17]([F:20])=[C:16]([F:21])[C:15]([F:22])=[C:14]([F:23])[C:13]=2[F:12])=[O:8])=[CH:5][CH:4]=1)=[CH2:2]

Inputs

Step One
Name
Quantity
69.65 g
Type
reactant
Smiles
C1(CCCCC1)N=C=NC1CCCCC1
Step Two
Name
Quantity
50 g
Type
reactant
Smiles
C(=C)C1=CC=C(C(=O)O)C=C1
Name
Quantity
62.1 g
Type
reactant
Smiles
FC1=C(C(=C(C(=C1O)F)F)F)F
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
150 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred under ice-
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
TEMPERATURE
Type
TEMPERATURE
Details
cooling for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
Precipitated dicyclohexylurea was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under a reduced pressure
ADDITION
Type
ADDITION
Details
To the residue was added 150 mL of hexane
CUSTOM
Type
CUSTOM
Details
precipitated dicyclohexylurea
FILTRATION
Type
FILTRATION
Details
was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
Then, the filtrate was concentrated under a reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(=C)C1=CC=C(C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 99 g
YIELD: CALCULATEDPERCENTYIELD 93.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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